

experimental procedure for nitration of 5-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B1329978

[Get Quote](#)

Application Note: Nitration of 5-Methyl-1H-Pyrazole-3-Carboxylic Acid

Introduction

This document outlines a detailed experimental procedure for the nitration of 5-methyl-1H-pyrazole-3-carboxylic acid to synthesize **5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid**. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and the introduction of a nitro group can serve as a key step in the synthesis of various pharmacologically active compounds. The described protocol is intended for researchers and scientists in the field of drug development and organic synthesis.

Reaction Scheme

The nitration of 5-methyl-1H-pyrazole-3-carboxylic acid proceeds via an electrophilic aromatic substitution reaction, where the nitro group is introduced onto the pyrazole ring, typically at the C4 position due to the directing effects of the existing substituents.

Experimental Protocol

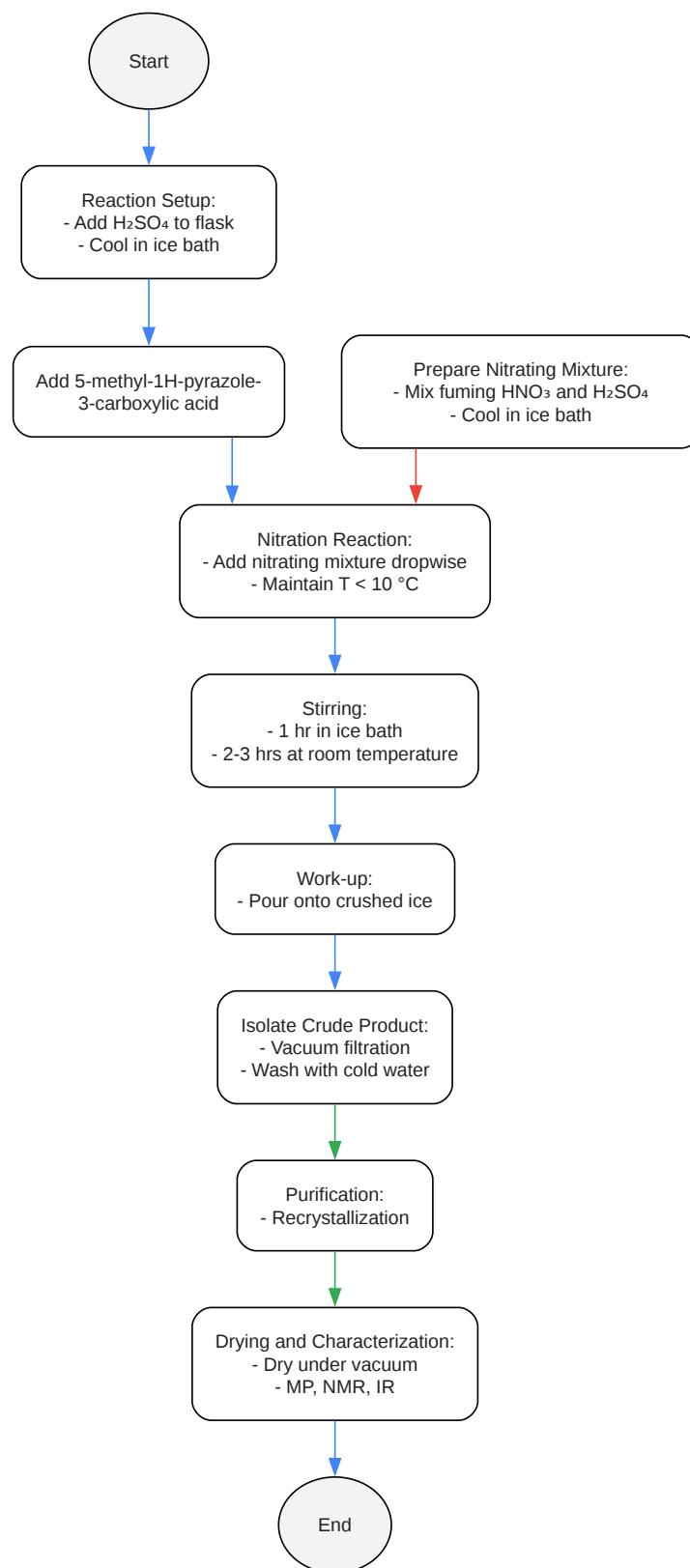
This protocol is based on general methods for the nitration of pyrazole derivatives.[\[1\]](#)[\[2\]](#)

Materials:

- 5-methyl-1H-pyrazole-3-carboxylic acid
- Fuming nitric acid (90%)
- Concentrated sulfuric acid (98%)
- Ice
- Distilled water
- Sodium bicarbonate (saturated solution)
- Ethyl acetate
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Beaker
- Buchner funnel and filter paper
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of concentrated sulfuric acid. Cool the flask in an ice bath with stirring.
- **Addition of Starting Material:** Slowly add 2.0 g of 5-methyl-1H-pyrazole-3-carboxylic acid to the cold sulfuric acid. Stir the mixture until the solid is completely dissolved.


- Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 3.0 mL of fuming nitric acid to 7.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
- Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of the pyrazole derivative over a period of 30 minutes. Maintain the reaction temperature below 10 °C throughout the addition.
- Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. Subsequently, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker. A precipitate of the crude product should form.
- Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water until the washings are neutral to litmus paper.
- Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.
- Drying and Characterization: Dry the purified product under vacuum. Characterize the final product, **5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid**, by determining its melting point and using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and IR spectroscopy.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the nitration of 5-methyl-1H-pyrazole-3-carboxylic acid.

Parameter	Value
Starting Material	
Molecular Formula	C ₅ H ₆ N ₂ O ₂
Molecular Weight	126.11 g/mol
Amount Used	2.0 g
Product	
Product Name	5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid
CAS Number	5334-38-3[3][4]
Molecular Formula	C ₅ H ₅ N ₃ O ₄ [3][4]
Molecular Weight	171.11 g/mol [3][4]
Theoretical Yield	2.71 g
Reaction Conditions	
Nitrating Agent	Fuming HNO ₃ / H ₂ SO ₄
Reaction Temperature	0-10 °C, then room temperature
Reaction Time	3-4 hours

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the nitration of 5-methyl-1H-pyrazole-3-carboxylic acid.

Safety Precautions

- Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The nitration reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.
- Always add acid to water, never the other way around, when preparing aqueous solutions. In this protocol, the reaction mixture is added to ice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- To cite this document: BenchChem. [experimental procedure for nitration of 5-methyl-1H-pyrazole-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329978#experimental-procedure-for-nitration-of-5-methyl-1h-pyrazole-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com